

Application Notes and Protocols for the Pharmacokinetic Analysis of YM-341619

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Compound of Interest

Compound Name: YM-341619

Cat. No.: B15615232

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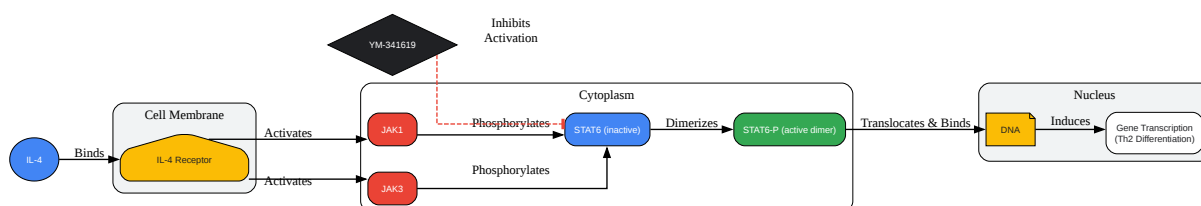
For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-341619 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting the STAT6 pathway, **YM-341619** effectively inhibits the signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines involved in Type 2 helper T (Th2) cell differentiation and the pathogenesis of allergic diseases.^{[1][2]} This document provides a summary of the preclinical pharmacokinetic data of **YM-341619** in various animal models and offers detailed protocols for conducting similar pharmacokinetic studies.

Mechanism of Action: Inhibition of the IL-4/STAT6 Signaling Pathway

YM-341619 exerts its pharmacological effect by inhibiting the IL-4-mediated STAT6 signaling pathway. Upon binding of IL-4 to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of STAT6. Activated STAT6 then translocates to the nucleus and induces the transcription of genes responsible for Th2 cell differentiation and function. **YM-341619** blocks the activation of STAT6, thereby preventing these downstream effects.^{[1][3][4][5]}



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Figure 1: IL-4/STAT6 Signaling Pathway and the inhibitory action of **YM-341619**.

Data Presentation: Pharmacokinetic Parameters of YM-341619

The following tables summarize the key pharmacokinetic parameters of **YM-341619** in mice, dogs, and monkeys following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of **YM-341619**^[1]

Parameter	Mouse (1 mg/kg)	Dog (0.5 mg/kg)	Monkey (1 mg/kg)
C _{max} (ng/mL)	80	29	16
T _{max} (h)	0.5	1.2	1.7
AUC(0-24) (ng·h/mL)	462	146	517
t _{1/2} (h)	1.0	0.7	0.7
V _d (mL/kg)	3177	3334	1975
Bioavailability (%)	15	29	8

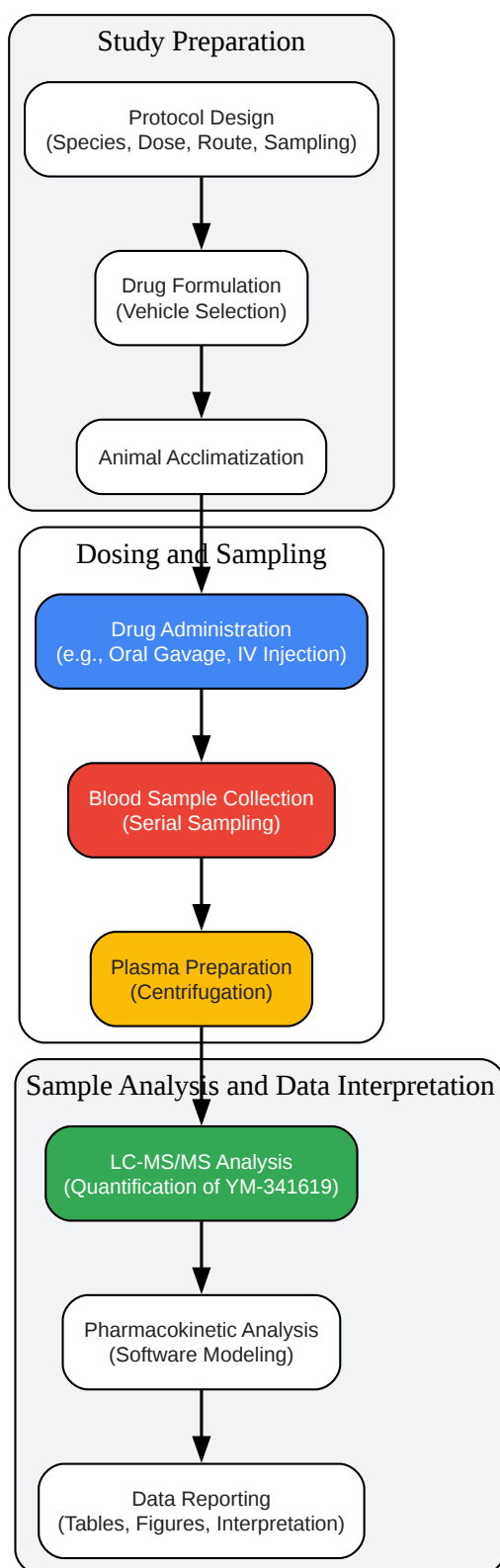
Table 2: Oral Pharmacokinetic Parameters of **YM-341619** in Mice

Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	F%
Not Specified	80	0.5	114	25

Note: The oral dose for the mouse data in Table 2 was not specified in the available literature.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of a novel compound like **YM-341619**.



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Figure 2: General experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocols

The following are detailed, representative protocols for conducting pharmacokinetic studies of **YM-341619**. These protocols are based on standard practices in preclinical drug development and may require optimization for specific experimental conditions.

Protocol 1: Oral Pharmacokinetic Study in Mice

1. Animals:

- Species: Male BALB/c mice (or other suitable strain)
- Age: 8-10 weeks
- Weight: 20-25 g
- Acclimatization: At least 7 days prior to the study with free access to standard chow and water.

2. Formulation:

- Prepare a suspension of **YM-341619** in a suitable vehicle. A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween 80.^{[6][7]}
- The final concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.

3. Dosing:

- Fast the mice for approximately 4 hours before dosing, with continued access to water.
- Administer the **YM-341619** formulation via oral gavage using a suitable gavage needle.
- Include a vehicle control group.

4. Blood Sampling:

- Collect blood samples (approximately 50-100 μ L) at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).
- Keep the samples on ice until processing.

5. Plasma Preparation:

- Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol 2: Intravenous Pharmacokinetic Study in Dogs

1. Animals:

- Species: Male Beagle dogs
- Age: 6-12 months
- Weight: 8-12 kg
- Acclimatization: At least 14 days prior to the study with free access to standard chow and water. Ensure animals are trained for restraint and blood collection procedures.

2. Formulation:

- Prepare a sterile solution of **YM-341619** for intravenous administration. A common vehicle for IV injection is a solution of 5% dextrose in water (D5W) or saline, potentially with a co-solvent like PEG400 or Solutol HS-15 if solubility is a concern.[8]
- The final concentration should be calculated based on the desired dose and a dosing volume of 1-2 mL/kg.

3. Dosing:

- Fast the dogs overnight before dosing, with continued access to water.
- Administer the **YM-341619** formulation as a single intravenous bolus injection or a short infusion via a catheter placed in a suitable vein (e.g., cephalic vein).

- Flush the catheter with sterile saline after administration.

4. Blood Sampling:

- Collect blood samples (approximately 1-2 mL) from a contralateral vein at the following time points: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Keep the samples on ice until processing.

5. Plasma Preparation:

- Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol 3: Bioanalytical Method for Quantification of YM-341619 in Plasma

1. Method:

- Develop a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **YM-341619** in plasma.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

2. Sample Preparation:

- Thaw plasma samples on ice.
- Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3 volumes) containing an appropriate internal standard to a known volume of plasma (e.g., 50 µL).
- Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for **YM-341619** and the internal standard.

4. Data Analysis:

- Construct a calibration curve using standards of known **YM-341619** concentrations in blank plasma.
- Determine the concentration of **YM-341619** in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, etc.) using non-compartmental analysis.

Metabolic Stability Assessment (In Vitro)

While specific metabolic pathways for **YM-341619** have not been detailed in the public literature, a standard approach to investigate its metabolic stability is through in vitro studies using liver microsomes.

Protocol 4: In Vitro Metabolic Stability in Liver Microsomes

1. Materials:

- Liver microsomes from the species of interest (e.g., mouse, rat, dog, human).

- **YM-341619** stock solution (e.g., in DMSO).
- NADPH regenerating system.
- Phosphate buffer (pH 7.4).
- Acetonitrile for reaction termination.

2. Procedure:

- Pre-incubate liver microsomes with **YM-341619** in phosphate buffer at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding cold acetonitrile.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the remaining concentration of **YM-341619** using a validated LC-MS/MS method.

3. Data Analysis:

- Plot the natural logarithm of the percentage of **YM-341619** remaining versus time.
- The slope of the linear regression will give the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$) as $0.693/k$.
- Intrinsic clearance (CL_{int}) can be calculated based on the half-life and the protein concentration in the incubation.

These application notes and protocols provide a framework for the pharmacokinetic evaluation of **YM-341619**. Researchers should adapt these methodologies to their specific laboratory conditions and regulatory requirements.

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